molecular formula C10H14N6NaO6P B12327152 sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate

sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate

Cat. No.: B12327152
M. Wt: 368.22 g/mol
InChI Key: ALRHXZAMLVPXPL-UHFFFAOYSA-M
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Description

Sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate is a complex organic compound that features a purine base linked to a sugar moiety and a phosphinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.

    Glycosylation: The purine base is then glycosylated with a suitable sugar derivative to form the nucleoside.

    Phosphorylation: The nucleoside is phosphorylated using phosphinic acid derivatives under controlled conditions to introduce the phosphinate group.

    Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles such as halides, thiols, and amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a variety of substituted nucleosides.

Scientific Research Applications

Sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): Shares a similar purine base and sugar moiety but differs in the phosphate groups.

    Guanosine Monophosphate (GMP): Similar purine base but with different functional groups attached.

    Cytidine Diphosphate (CDP): Contains a different nucleobase but similar sugar and phosphate components.

Uniqueness

Sodium amino({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy})phosphinate is unique due to its specific combination of a purine base, sugar moiety, and phosphinate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

sodium;amino-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N6O6P.Na/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20;/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRHXZAMLVPXPL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)[O-])O)O)N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6NaO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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